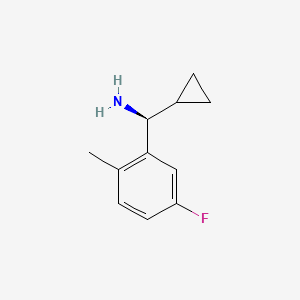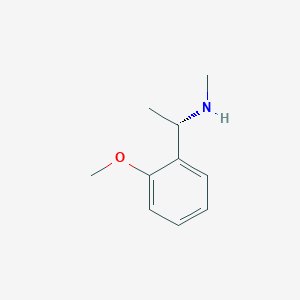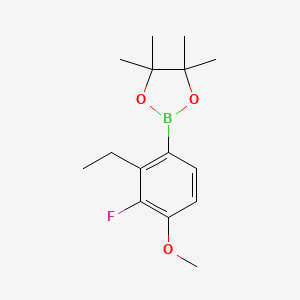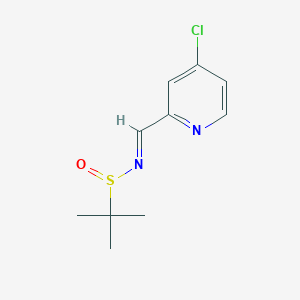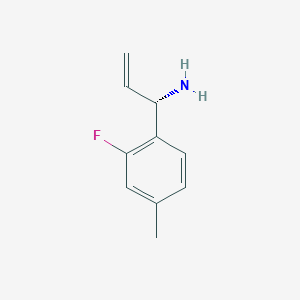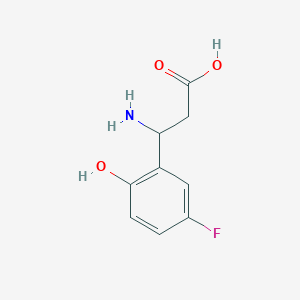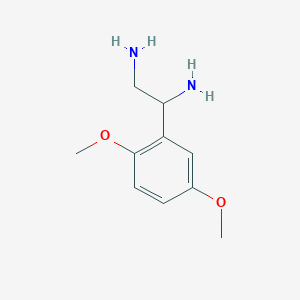
1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . This compound is characterized by the presence of two methoxy groups attached to a benzene ring, which is further connected to an ethane-1,2-diamine moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine can be achieved through various methods. One common approach involves the condensation of 2,5-dimethoxybenzaldehyde with nitromethane under basic conditions to form 1-(2,5-dimethoxyphenyl)-2-nitroethanol. This intermediate is then reduced using a boron-based reductant to yield 1-(2,5-dimethoxyphenyl)-2-aminoethanol . Another method involves the electrocatalytic 1,2-diamination of alkenes using stable sulfamides as amino donors . These methods are advantageous due to their mild reaction conditions, high yields, and suitability for industrial production.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the ethane-1,2-diamine moiety. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reductions and various oxidizing agents like iodine (III) reagents for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine can be compared to other similar compounds such as ethylenediamine and 1,2-diaminopropane. While ethylenediamine (C2H8N2) is a simpler diamine with a wide range of industrial applications, this compound is unique due to the presence of methoxy groups on the benzene ring, which can influence its reactivity and interactions . Other similar compounds include 1,2-diaminopropane and 1,3-diaminopropane, which differ in the position of the amino groups and their overall chemical properties .
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2O2/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9H,6,11-12H2,1-2H3 |
InChI Key |
IOHBRPOFEVVLBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-1-[2-(difluoromethoxy)phenyl]acetone](/img/structure/B13053037.png)
![Tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13053047.png)
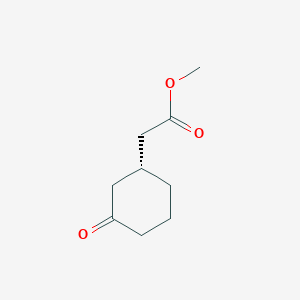
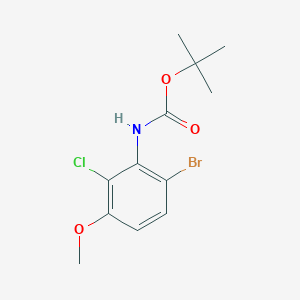
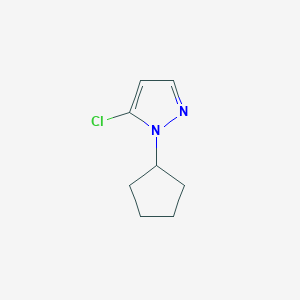
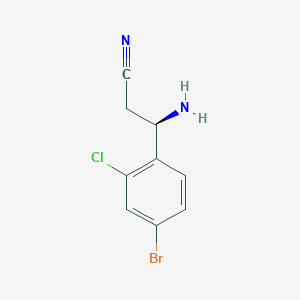
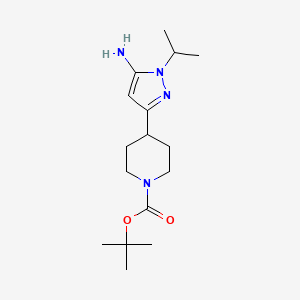
![(R)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13053089.png)
